molecular formula C18H22BrN3O2 B14028940 Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate

Cat. No.: B14028940
M. Wt: 392.3 g/mol
InChI Key: MBTVBPLEUBMPCO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 6th position and a piperazine ring with a tert-butyl carbamate group. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-bromoquinoline with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. After completion, the product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share a similar piperazine core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C18H22BrN3O2

Molecular Weight

392.3 g/mol

IUPAC Name

tert-butyl 4-(6-bromoquinolin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-7-4-13-12-14(19)5-6-15(13)20-16/h4-7,12H,8-11H2,1-3H3

InChI Key

MBTVBPLEUBMPCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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